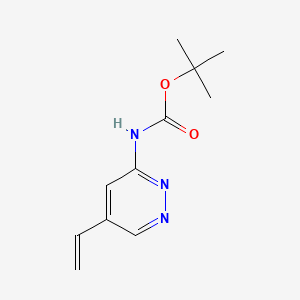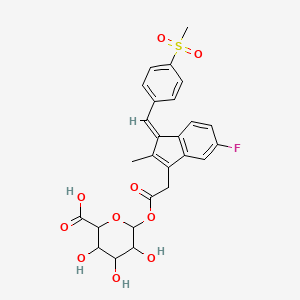![molecular formula C19H19NOS B14020570 2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trideuteriomethyl group, a piperidinylidene moiety, and a thiatricyclic core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one typically involves multiple steps, starting with the preparation of the piperidinylidene intermediate. This intermediate is then reacted with a thiatricyclic precursor under specific conditions to form the final compound. The reaction conditions often include the use of deuterated reagents to introduce the trideuteriomethyl group and controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinylidene moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an acetylcholinesterase inhibitor for Alzheimer’s disease research.
Industry: Utilized in the development of new materials with unique structural and functional properties.
Wirkmechanismus
The mechanism of action of 2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trideuteriomethyl group and piperidinylidene moiety play crucial roles in binding to these targets, modulating their activity, and influencing biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(Methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
- 2-[1-(Deuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Uniqueness
The presence of the trideuteriomethyl group in 2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one distinguishes it from similar compounds. This isotopic substitution can significantly influence the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with molecular targets. The trideuteriomethyl group also provides unique insights into reaction mechanisms and metabolic pathways, making this compound a valuable tool for scientific research.
Eigenschaften
Molekularformel |
C19H19NOS |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1D3 |
InChI-Schlüssel |
ZCVMWBYGMWKGHF-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |
Kanonische SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
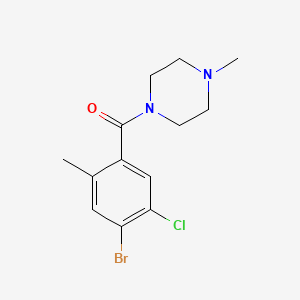
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)


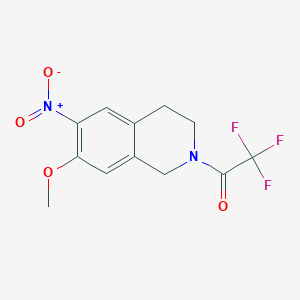
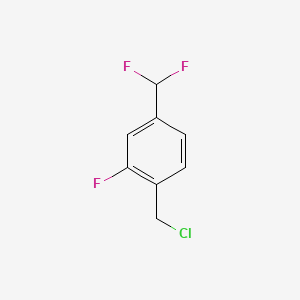
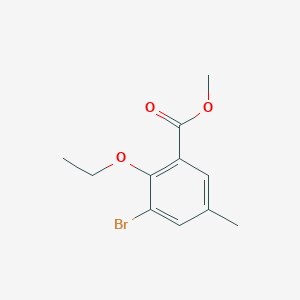
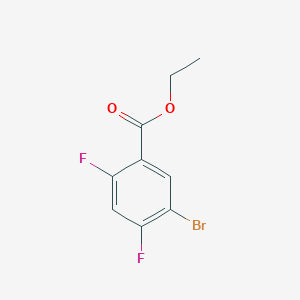
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
